N-(2,5-difluorophenyl)butanamide
Description
N-(2,5-difluorophenyl)butanamide is a fluorinated aromatic amide derivative characterized by a butanamide backbone substituted with a 2,5-difluorophenyl group. The fluorine atoms at the 2- and 5-positions of the phenyl ring likely enhance metabolic stability and modulate electronic properties compared to non-fluorinated analogs .
Properties
Molecular Formula |
C10H11F2NO |
|---|---|
Molecular Weight |
199.201 |
IUPAC Name |
N-(2,5-difluorophenyl)butanamide |
InChI |
InChI=1S/C10H11F2NO/c1-2-3-10(14)13-9-6-7(11)4-5-8(9)12/h4-6H,2-3H2,1H3,(H,13,14) |
InChI Key |
AIGKDCKPAMTFOV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The provided evidence lists three structurally related butanamide derivatives (compounds m , n , and o ) from Pharmacopeial Forum (2017). These compounds share a core butanamide structure but differ significantly in substitution patterns and stereochemistry. Below is a detailed comparison:
Table 1: Structural Comparison of N-(2,5-difluorophenyl)butanamide and Analogs
Key Findings:
Fluorination Impact : Unlike compounds m , n , and o , this compound lacks complex stereochemical centers and bulky substituents. Its fluorine atoms may confer distinct electronic effects (e.g., electron-withdrawing) that influence solubility and binding interactions compared to methyl or hydroxy groups in the analogs .
Stereochemical Complexity: Compounds m, n, and o exhibit intricate stereochemistry, which is critical for their biological activity.
Research Implications and Limitations
- Pharmacological Potential: this compound’s fluorinated aromatic system may offer advantages in CNS drug design, where fluorine is often used to enhance blood-brain barrier penetration . However, the absence of in vitro or in vivo data in the provided evidence precludes definitive conclusions.
- Comparative Drawbacks : The analogs m , n , and o demonstrate how stereochemistry and bulky substituents can refine activity, but these features also complicate synthesis and scalability. The target compound’s simplicity may mitigate such challenges.
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